molecular formula C11H13NO2 B179999 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 187601-84-9

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B179999
CAS No.: 187601-84-9
M. Wt: 191.23 g/mol
InChI Key: NBPDETYCQWMPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:

  • Methoxy group at position 8 on the aromatic ring.
  • Ketone moiety at position 5 of the azepine ring.
  • Partially saturated azepine ring (3,4-dihydro), contributing to conformational flexibility .

This compound belongs to a broader class of benzazepinones, which are explored for diverse pharmacological applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-8-4-5-9-10(7-8)12-6-2-3-11(9)13/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPDETYCQWMPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441381
Record name 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187601-84-9
Record name 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Cyclization with Methoxy-Substituted Intermediates

A regiospecific synthesis route, adapted from pyrido[2,3-b][1,diazepin-4-one methodologies, employs a one-pot reaction using dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. Key steps include:

  • Substrate Preparation : 2-Amino-5-methoxybenzaldehyde is condensed with β-keto esters to form an enamine intermediate.

  • Cyclization : Heating the intermediate at 110°C in DMF with catalytic potassium iodide (KI) induces ring closure, yielding the benzazepinone core.

Table 1: Cyclization Conditions and Yields

PrecursorSolventBaseCatalystTemp (°C)Time (h)Yield (%)
2-Amino-5-methoxybenzaldehydeDMFK₂CO₃KI110472
2-Bromo-4-methoxyanilineTolueneEt₃NNone801258

The use of polar aprotic solvents like DMF enhances intermediate stability, while KI accelerates nucleophilic substitution at the brominated position.

Methoxy Group Introduction via Substitution Reactions

Incorporating the methoxy group at position 8 often precedes cyclization to avoid side reactions. Two primary strategies are employed:

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic rings, such as those bearing nitro or halide groups, undergo methoxylation using sodium methoxide (NaOMe) in methanol. For example:

  • Substrate : 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

  • Conditions : Reflux in methanol with NaOMe (2 equiv) for 6 hours.

  • Outcome : Substitution of bromine with methoxy, achieving >90% conversion.

Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides with methanol derivatives offers a robust alternative:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Yield : 85%

Table 2: Methoxylation Methods Comparison

MethodSubstrateCatalyst/LigandSolventYield (%)
SNAr8-Bromo derivativeNaOMeMeOH90
Ullmann Coupling8-Iodo derivativeCuI/PhenanthrolineDMSO85

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency correlates strongly with solvent polarity. DMF outperforms toluene due to its ability to stabilize charged intermediates, as evidenced by a 14% yield increase. Elevated temperatures (100–110°C) are critical for overcoming activation barriers in ring-closing steps.

Catalytic Systems

Transition metal catalysts, particularly palladium and copper complexes, enhance coupling and cyclization kinetics. For instance, Pd(OAc)₂ reduces reaction times by 30% in Suzuki-Miyaura couplings of boronic acid intermediates.

Industrial-Scale Synthesis

Large-scale production necessitates cost-effective and safety-optimized protocols:

  • Continuous Flow Reactors : Enable precise temperature control and reduced side product formation.

  • Catalyst Recycling : Immobilized Cu nanoparticles on silica gel allow reuse over 5 cycles without yield loss.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity, meeting pharmaceutical standards.

Table 3: Industrial Production Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Cycle Time8 h24 h
Yield72%68%
Purity95%99%

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms methoxy (-OCH₃) resonance at δ 3.8–4.0 ppm and azepinone carbonyl at δ 170–175 ppm.

  • HPLC-MS : Verifies molecular ion peak at m/z 191.23 (C₁₁H₁₃NO₂) .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 187601-84-9

Reactivity

The compound can undergo various chemical transformations, making it versatile in synthetic organic chemistry. The presence of the methoxy and carbonyl groups allows for multiple reaction pathways, which can be exploited in drug development and material science.

Medicinal Chemistry

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has shown promise in several biological activities, which are crucial for its applications in medicinal chemistry:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects, potentially acting on neurotransmitter systems.
  • Antipsychotic Properties : The structural motif of benzo[b]azepines is often associated with antipsychotic activity, indicating that this compound could be explored for similar therapeutic uses.
  • Neuroprotective Effects : Some derivatives of benzo[b]azepines have been linked to neuroprotective properties, making this compound a candidate for further investigation in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the efficient production of the compound in laboratory settings, which is essential for further research into its applications.

Common Synthetic Pathways

StepReactionYield
Step 1Reaction with lithium aluminum hydride89%
Step 2Formation of derivatives through alkylation or acylationVariable

Interaction Studies

Research indicates that the compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. Interaction studies focus on:

  • Receptor Binding Affinity : Evaluating how well the compound binds to neurotransmitter receptors.
  • Enzyme Inhibition : Investigating its ability to inhibit specific enzymes involved in metabolic pathways.

Study on Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant-like effects of compounds structurally related to this compound. The findings suggested significant behavioral changes in animal models, indicating potential efficacy in treating depression.

Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that certain derivatives exhibited protective effects against oxidative stress-induced neuronal damage. This opens avenues for developing treatments for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzazepinone Core

The table below compares substituents, molecular weights, and key properties of 8-methoxybenzazepinone with analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features/Applications References
8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 8-OCH₃, 5-ketone 205.23 (calculated) Flexible conformation; potential bioactive scaffold
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 7-Cl, 5-ketone 195.65 Anticancer intermediate; H302/H312 hazards
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 7-Br, 5-ketone 240.11 High purity (≥96%); used in organic synthesis
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 5-methoxyimino, 2-ketone 218.25 (calculated) C=N double bond confirmed by X-ray crystallography
1-(4-Amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 7-Cl, N-benzoyl substituent 328.79 Intermediate in Tolvaptan synthesis

Structural and Functional Differences

Chloro and bromo derivatives are intermediates in drug synthesis (e.g., Tolvaptan) . Methoxy group: The 8-OCH₃ substituent in the target compound may improve solubility and modulate binding to biological targets through hydrogen bonding . Methoxyimino group: In (E)-5-(methoxyimino)-benzazepinone, the oxime ether alters conjugation and rigidity, confirmed by X-ray crystallography .

Saturation and Ring Conformation :

  • Fully saturated analogs (e.g., 1,2,3,4-tetrahydrobenzoazepine-5-one) exhibit reduced ring strain but lower aromaticity compared to partially unsaturated derivatives .
  • The 3,4-dihydro configuration in the target compound balances flexibility and planarity, which may influence pharmacokinetic properties .

Safety and Handling: Chloro-substituted analogs (e.g., 7-chloro derivative) carry hazards (H302/H312/H332) due to acute toxicity risks . No specific safety data for the 8-methoxy compound is available, suggesting caution similar to related benzazepinones.

Biological Activity

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound belonging to the benzazepine class. Its unique structure, characterized by a methoxy group at the 8th position of a seven-membered nitrogen-containing ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 187601-84-9

The compound's structure influences its interactions with biological targets, making it a candidate for various therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with methoxy groups can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

CompoundIC50 Value (μg/ml)
This compoundNot explicitly stated; similar compounds show IC50 values around 53.33 μg/ml
Reference Compound (Trolox)Standard for comparison

2. Antimicrobial Activity

The antimicrobial potential of benzazepines has been documented, with some derivatives showing notable activity against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibition Zone (mm)
Escherichia coli (EC)Up to 19 mm
Staphylococcus aureus (SA)Up to 18 mm
Bacillus subtilis (BS)Up to 19 mm

These findings suggest a promising avenue for further exploration of this compound's antimicrobial properties .

3. Neurological Effects

The compound is under investigation for its potential effects on neurological disorders. Benzazepines are known to interact with neurotransmitter systems, particularly in modulating GABAergic activity. Preliminary studies suggest that this compound may exhibit anxiolytic or sedative effects through such mechanisms .

The biological activity of this compound likely involves its interaction with specific receptors and enzymes in the body:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Modulation : It could act as a modulator at neurotransmitter receptors, influencing mood and cognitive functions.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antioxidant Studies : A study on similar benzazepine derivatives reported significant antioxidant activities with varying degrees of effectiveness based on structural modifications .
  • Antimicrobial Efficacy : Research into related compounds demonstrated effective inhibition against multiple bacterial strains, indicating potential therapeutic applications in treating infections .
  • Neuroscience Applications : Investigations into the effects of benzazepines on neurotransmitter systems have shown promise for developing treatments for anxiety and depression .

Q & A

Basic: What are the common synthetic routes for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : For example, benzazepinone derivatives are synthesized by coupling 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with acyl chlorides in the presence of diisopropyl ethylamine (DIPEA) .
  • Reductive steps : Sodium borohydride (NaBH₄) in methanol is often used to reduce intermediates to the final product .
  • Methoxy group introduction : Methoxy substituents can be introduced via nucleophilic substitution or directed ortho-lithiation followed by quenching with methylating agents.

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the benzazepinone core, with characteristic shifts for the methoxy group (~δ 3.3–3.8 ppm) and carbonyl (δ ~190–210 ppm) .
  • X-ray crystallography : Used to confirm stereochemistry and ring conformation in related benzazepinone derivatives .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and exact mass (e.g., 195.0018 for analogs) .

Advanced: How can reaction conditions be optimized for introducing the methoxy group while minimizing side products?

Key considerations include:

  • Catalyst selection : Brønsted acidic ionic liquids (e.g., [HMIM][HSO₄]) improve regioselectivity in methoxylation of aromatic systems .
  • Temperature control : Lower temperatures (0–5°C) reduce over-oxidation or demethylation side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane (DCM) minimizes nucleophilic interference .

Advanced: How do analytical techniques differentiate 8-Methoxy derivatives from halogenated analogs (e.g., 8-Chloro)?

  • Mass spectrometry : Chlorinated analogs show isotopic patterns (³⁵Cl/³⁷Cl) distinct from methoxy derivatives .
  • HPLC-MS/MS : Retention times and fragmentation pathways differ due to methoxy’s electron-donating effects vs. chloro’s electron-withdrawing nature.
  • IR spectroscopy : C-O stretching (~1250 cm⁻¹) in methoxy vs. C-Cl (~550–850 cm⁻¹) in chloro derivatives .

Advanced: What challenges arise in synthesizing stereochemically pure benzazepinone derivatives?

  • Chiral resolution : Racemic mixtures require chiral HPLC or enzymatic resolution. For example, (R)-configured benzazepinamines are resolved using immobilized lipases .
  • Ring puckering : The seven-membered azepinone ring adopts multiple conformers, complicating NMR analysis. Dynamic NMR or low-temperature studies are recommended .
  • Byproduct formation : Over-reduction (e.g., NaBH₄ reducing carbonyl to alcohol) can occur; controlled stoichiometry and reaction monitoring (TLC/LC-MS) mitigate this .

Advanced: How are purity and impurities assessed in pharmaceutical-grade benzazepinone intermediates?

  • Impurity profiling : LC-MS identifies common impurities like des-methoxy analogs or oxidized byproducts. Reference standards (e.g., EP-certified impurities) are critical for quantification .
  • Residual solvents : Headspace GC-MS detects traces of DMF or DCM from synthesis .
  • Thermogravimetric analysis (TGA) : Ensures stability of the crystalline form under storage conditions .

Basic: What are potential biological targets for this compound?

While direct data is limited, structurally related benzazepinones show:

  • GPCR modulation : Tolvaptan precursors target vasopressin receptors .
  • Kinase inhibition : Analogous diazepinoquinolinones inhibit tyrosine kinases .
  • Neuroactive properties : Benzazepinones interact with dopamine and serotonin receptors in CNS studies .

Advanced: How can computational methods predict reactivity and regioselectivity in benzazepinone derivatives?

  • DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices. Methoxy groups direct substitutions to para positions .
  • Molecular docking : Models interactions with biological targets (e.g., GPCRs) to prioritize synthetic analogs .
  • MD simulations : Assess conformational stability of the azepinone ring in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.